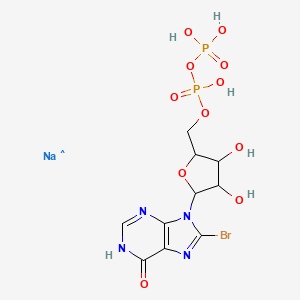
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate is a specialized chemical compound known for its unique structural features and reactivity. This compound contains trifluoromethyl groups and trichloroethyl groups attached to an acrylate moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate typically involves the reaction of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol+Acryloyl chloride→1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as distillation or recrystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate can undergo various chemical reactions, including:
Addition Reactions: The acrylate moiety can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The trichloroethyl group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate the polymerization of the acrylate moiety.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions involving the trichloroethyl group.
Major Products
Substituted Derivatives: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Medicine: Research into its use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate primarily involves its reactivity due to the presence of the acrylate moiety and the electron-withdrawing trifluoromethyl and trichloroethyl groups. These groups influence the compound’s reactivity, making it suitable for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(trifluoromethyl)benzene: Known for its use in the design of emitters exhibiting thermally activated delayed fluorescence.
1,1-Bis(trifluoromethyl)hydrazine: Synthesized by the thermal decomposition of tert-butyl bis(trifluoromethyl)carbamate.
2-(2-Fluoropyridinium-1-yl)-1,1-bis[(trifluoromethyl)sulfonyl]ethane-1-ide: Used in the synthesis of C-trifluoromethanesulfonyl triazoles.
Uniqueness
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate is unique due to its combination of trifluoromethyl and trichloroethyl groups attached to an acrylate moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in polymer chemistry and materials science.
Properties
Molecular Formula |
C7H3Cl3F6O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-yl] prop-2-enoate |
InChI |
InChI=1S/C7H3Cl3F6O2/c1-2-3(17)18-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H,1H2 |
InChI Key |
CXOOYJCWNCALDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)




![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)
